molecular formula C16H14FN5O B2366493 N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-65-1

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2366493
CAS No.: 1291836-65-1
M. Wt: 311.32
InChI Key: DICQMNGVZKCGRX-UHFFFAOYSA-N
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Description

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound featuring a 1,2,3-triazole core, a versatile pharmacophore in medicinal chemistry. The triazole ring is known for its high chemical stability, strong dipole moment, and ability to form hydrogen bonds, which allows it to improve the physicochemical properties and binding affinity of molecules to biological targets . This compound is built on a scaffold that has shown promise in various biochemical and pharmacological research areas. Compounds based on the 1,2,3-triazole-4-carboxamide structure have been identified as key subjects in anticancer research. Structural analogs have demonstrated potent antiproliferative activity against a range of human tumor cell lines, including breast cancer (MCF-7) and lymphoma (U937) cells . Some derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells, a mechanism of action shared with clinically successful drugs like paclitaxel . Furthermore, this class of compounds is being explored for antimicrobial applications. Research indicates that 5-amino-1H-1,2,3-triazole-4-carboxamides can exhibit a selective antibacterial effect against Gram-positive bacteria such as Staphylococcus aureus . In the field of antiparasitic research, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core has been optimized as a novel hit series with significant efficacy against Trypanosoma cruzi , the parasite responsible for Chagas disease . The presence of the 2-fluorophenylamino moiety in this particular compound suggests potential for targeted interaction with specific enzymatic pockets, a feature that enhances its value as a biochemical probe. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications. All information provided is for informational and research guidance purposes.

Properties

CAS No.

1291836-65-1

Molecular Formula

C16H14FN5O

Molecular Weight

311.32

IUPAC Name

N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)

InChI Key

DICQMNGVZKCGRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

Preparation Methods

Triazole Ring Formation via Cycloaddition

The 1,2,3-triazole core is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A representative procedure involves:

  • Reactants : Ethyl propiolate (alkyne) and benzyl azide.
  • Catalyst : Copper(I) iodide (10 mol%) in tert-butanol.
  • Conditions : Stirring at 60°C for 12 hours.

Alternative methods employ DBU (1,8-diazabicycloundec-7-ene)-promoted cycloaddition of β-ketoesters and azides, yielding 5-hydroxy-triazole intermediates that are subsequently functionalized.

Introduction of the 2-Fluorophenylamino Group

The 2-fluorophenylamino substituent is introduced via nucleophilic aromatic substitution (NAS):

  • Substrate : 5-Chloro-1H-1,2,3-triazole-4-carboxamide.
  • Reagent : 2-Fluoroaniline in dimethylformamide (DMF).
  • Base : Sodium hydride (NaH) at 80°C for 6 hours.

Yields for this step range from 65–75%, with purity confirmed by HPLC.

Benzyl Carboxamide Attachment

The benzyl group is incorporated through amide bond formation:

  • Activation : Carboxylic acid intermediate treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : Reaction with benzylamine in dichloromethane (DCM) and triethylamine (TEA).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include catalyst selection, solvent systems, and temperature.

Table 1: Catalytic Systems for Cycloaddition

Catalyst Solvent Temperature (°C) Yield (%) Reference
CuI t-BuOH 60 82
DBU MeCN 50 78
None (thermal) Toluene 110 45

Table 2: Solvent Impact on NAS Reaction

Solvent Base Time (h) Yield (%)
DMF NaH 6 75
DMSO K₂CO₃ 8 68
THF Et₃N 12 58

Analytical Characterization

The compound is characterized using:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 8.88 (d, pyridinyl-H), 7.51 (d, aromatic-H), and 4.48 (q, ethyl-CH₂).
  • HRMS : Observed [M+H]⁺ at m/z 311.32 (calculated 311.32).
  • HPLC : Purity >98% with a retention time of 6.7 minutes (C18 column, acetonitrile/water).

Table 3: Spectral Data Summary

Technique Key Signals Reference
¹H NMR δ 2.72 (s, CH₃), 1.46 (t, CH₂CH₃)
¹³C NMR 161.4 (C=O), 151.7 (triazole-C)
IR 1748 cm⁻¹ (C=O stretch)

Comparative Analysis of Synthetic Routes

The CuAAC route offers higher yields (82%) but requires stringent anhydrous conditions. In contrast, DBU-mediated cycloaddition achieves comparable yields (78%) under milder temperatures but necessitates post-functionalization. The choice of method depends on scalability and functional group tolerance.

Challenges and Limitations

  • Purification Difficulties : The polar nature of intermediates complicates column chromatography.
  • Side Reactions : Over-alkylation during NAS reduces yields.
  • Cost : Copper catalysts and specialized ligands increase production expenses.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, fluorophenylamines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues vary in substituent positions, fluorination patterns, and appended functional groups. Key comparisons include:

Compound Name Substituent Variations vs. Target Compound Biological Activity/Properties Reference
1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f) - Position 5: 4-fluoro-2-methylphenylamino instead of 2-fluorophenylamino
- Position 4: Phenyl instead of carboxamide
Anticancer activity (specific cell lines not detailed); emphasizes role of aryl substitutions
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) - Position 1: 2-fluorophenyl instead of benzyl
- Position 4: Quinolinyl-carboxamide
Wnt/β-catenin pathway inhibition; improved glucose/lipid metabolism in preclinical models
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - Position 1: 4-methylphenyl instead of benzyl
- Position 5: Amino group without fluorophenyl
Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%)
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - Position 1: 4-fluorobenzyl instead of benzyl
- Carboxamide: 4-fluoro-2-methylphenyl
Supplier-listed compound; activity data unspecified but highlights fluorination trends

Key Observations:

Substituent Position Sensitivity: The 1-benzyl group in the target compound contrasts with 1-aryl (e.g., 2-fluorophenyl in 3o) or 1-alkylaryl groups in analogues. This substitution impacts steric bulk and lipophilicity, influencing membrane permeability and target binding . The 5-(2-fluorophenyl)amino group distinguishes the target from analogues with non-fluorinated or differently substituted aryl amino groups (e.g., 4-fluoro-2-methylphenyl in 2f). Fluorination at the ortho position may enhance metabolic stability and electronic interactions with biological targets .

Carboxamide Functionalization: The N-benzyl carboxamide in the target differs from quinolinyl (3o) or dichlorophenyl () carboxamides.

Biological Activity Trends: Anticancer Activity: Analogues with 5-amino-1,2,3-triazole-4-carboxamide scaffolds (e.g., ) show cell line-specific antiproliferative effects, suggesting the target compound’s fluorinated aryl group may enhance selectivity or potency.

Pharmacological Considerations:

  • Fluorination Impact: The 2-fluorophenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues, extending half-life .

Biological Activity

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN5OC_{16}H_{14}FN_{5}O, with a molecular weight of 311.32 g/mol. The compound features a triazole ring substituted with a benzyl group and a 2-fluoroaniline moiety, which may influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and fluorinated aniline derivatives with triazole precursors. The synthetic pathway often includes steps such as:

  • Formation of the triazole core via cycloaddition.
  • Substitution reactions to introduce the benzyl and fluorinated groups.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Apoptosis induction
MCF7 (Breast Cancer)4.5Cell cycle arrest
HeLa (Cervical Cancer)6.0Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies show that it demonstrates significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-kB Pathway : This compound has been shown to inhibit the NF-kB signaling pathway, which plays a critical role in cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Chagas Disease Model : In a study involving Trypanosoma cruzi, the compound showed significant suppression of parasite burden in infected mice, indicating potential as an antiparasitic agent .
  • Cancer Treatment Models : In xenograft models of breast cancer, treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates validated?

  • Methodology :

  • Step 1 : Triazole ring formation via Huisgen cycloaddition (azide-alkyne click chemistry) under copper catalysis .
  • Step 2 : Functionalization of the triazole core using nucleophilic substitution (e.g., benzylation with benzyl halides) and carboxamide coupling .
  • Validation : Monitor reaction progress via TLC (Rf values) and characterize intermediates using 1^1H/13^13C NMR and LC-MS .

Q. How is the compound characterized for purity and structural integrity?

  • Methodology :

  • Analytical Techniques :
TechniquePurposeExample Parameters
HPLCPurity analysisC18 column, 70:30 MeOH:H2_2O, λ = 254 nm
NMRStructural confirmation1^1H (400 MHz, DMSO-d6): δ 8.2 (s, 1H, triazole), 7.4–7.1 (m, aromatic H)
HRMSMolecular ion validationm/z calculated for C16_{16}H14_{14}FN5_5O: 335.1154

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., RXF 393 renal cancer, IC50_{50} determination) .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this triazole carboxamide?

  • Methodology :

  • Substituent Variation : Synthesize analogs with fluorophenyl substitutions (e.g., 3-F, 4-F) or benzyl group modifications (e.g., chloro, methoxy).
  • Biological Testing : Compare IC50_{50} values across analogs (e.g., 2-fluorophenyl vs. 3,4-dimethylphenyl derivatives show 10x potency differences in kinase inhibition) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (space group determination, thermal parameter adjustments) .
  • Key Parameters :
ParameterValue
Bond Length (C-N triazole)1.32 Å
Dihedral Angle (benzyl-phenyl)45°

Q. How to address contradictions in biological activity data across studies?

  • Methodology :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cell-based viability tests .
  • Purity Reassessment : Use DSC (melting point analysis) and HPLC to rule out degradation products .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 5-amino-1-aryl triazoles show consistent trends in renal cancer models) .

Q. What mechanisms underlie its interaction with β-catenin or kinase targets?

  • Methodology :

  • Biochemical Assays :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D = 120 nM for Wnt/β-catenin pathway proteins) .
  • Western Blotting : Quantify downstream protein expression (e.g., reduced c-Myc levels in treated cells) .

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